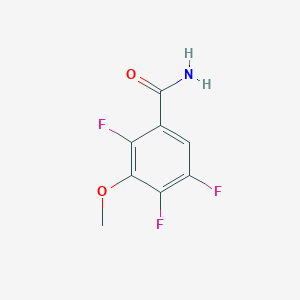2,4,5-Trifluoro-3-methoxybenzamide
CAS No.: 112811-64-0
Cat. No.: VC3908523
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 112811-64-0 |
|---|---|
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 2,4,5-trifluoro-3-methoxybenzamide |
| Standard InChI | InChI=1S/C8H6F3NO2/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H2,12,13) |
| Standard InChI Key | VRGBBPYUJDPXBB-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1F)F)C(=O)N)F |
| Canonical SMILES | COC1=C(C(=CC(=C1F)F)C(=O)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
2,4,5-Trifluoro-3-methoxybenzamide consists of a benzamide core substituted with fluorine atoms at the 2-, 4-, and 5-positions and a methoxy group at the 3-position (Figure 1). The IUPAC name is derived systematically, reflecting these substituents . The presence of fluorine atoms introduces electronegativity and steric effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.28 g/mol | |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2,4,5-trifluoro-3-methoxybenzamide | |
| InChIKey | XSEUYVZDQHAXDR-UHFFFAOYSA-N |
Synthesis and Manufacturing
Patent-Based Synthesis Routes
A 2022 patent (CN114736133B) outlines a novel method for synthesizing 2,4,5-trifluoro-3-methoxybenzoic acid, a precursor to the benzamide . The process involves:
-
Reaction of N-methyltetrafluorophthalimide with aqueous methanol under alkaline conditions (cesium carbonate, NaOH) at 85–95°C and >0.2 MPa pressure to form an intermediate salt.
-
Decarboxylation of the intermediate via acid-catalyzed heating (90–100°C), yielding 2,4,5-trifluoro-3-methoxybenzoic acid.
-
Amidation of the acid with an appropriate amine (e.g., 2,5-dimethoxyaniline) using coupling agents like EDCI or HATU .
This route avoids traditional halogenation steps, improving yield and scalability compared to earlier methods .
Industrial-Scale Considerations
Key challenges in large-scale production include:
-
Purification: Fluorinated compounds often require specialized chromatography or recrystallization due to their low polarity .
-
Safety: High-pressure reactions necessitate robust reactor designs to handle exothermic decarboxylation .
Physicochemical Properties and Stability
Thermal Behavior
The methyl ester analog (136897-64-8) melts at 105–112°C , suggesting that the benzamide derivative has a similar thermal profile. Fluorine substitution typically elevates melting points due to increased crystallinity .
Solubility and Partitioning
The logP value (a measure of lipophilicity) is estimated to be ~2.5–3.0, driven by the trifluoromethyl group’s hydrophobicity . This property enhances membrane permeability, a desirable trait in drug candidates .
Table 2: Comparative Data for Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume